4-Ethylheptanoic acid
Overview
Description
4-Ethylheptanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched fatty acid that is part of a group of compounds known for their distinctive odors and flavors. This compound is found in various natural sources, including certain cheeses and human axillary secretions .
Mechanism of Action
Target of Action
4-Ethylheptanoic acid is a branched fatty acid . Fatty acids in general can interact with a variety of targets in the body, including enzymes, receptors, and transport proteins, influencing numerous physiological processes.
Biochemical Pathways
Fatty acids are known to play crucial roles in various metabolic pathways, including fatty acid synthesis, β-oxidation, and the citrate cycle . They can also be involved in the synthesis of complex lipids and signaling molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylheptanoic acid can be synthesized through a coupling reaction involving a Grignard reagent. The process begins with the preparation of the Grignard reagent by reacting 3-chloroalkane with magnesium. This reagent is then coupled with methyl 3-bromopropionate in the presence of lithium tetrachlorocuprate (Li2CuCl4) as a catalyst. The resulting 4-ethyl fatty acid methyl esters are saponified and subsequently acidified to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of readily available and cost-effective starting materials, along with optimized reaction conditions, ensures efficient production. The coupling reaction method is favored due to its higher yields and milder reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group into an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Scientific Research Applications
4-Ethylheptanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in human axillary secretions and its contribution to body odor.
Medicine: Research explores its potential use in pharmaceuticals and as a biomarker for certain conditions.
Industry: It is used as a flavor and fragrance additive due to its distinctive odor.
Comparison with Similar Compounds
- 4-Ethylhexanoic acid
- 4-Ethyloctanoic acid
- 4-Ethylnonanoic acid
- 4-Ethyldecanoic acid
Comparison: 4-Ethylheptanoic acid is unique due to its specific chain length and branching, which contribute to its distinctive odor and flavor profile. Compared to other similar compounds, it has a unique balance of hydrophobic and hydrophilic properties, making it suitable for specific applications in flavor and fragrance industries .
Properties
IUPAC Name |
4-ethylheptanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-8(4-2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVXVULZIOSNEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613808 | |
Record name | 4-Ethylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132735-95-6 | |
Record name | 4-Ethylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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